2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-14-9-17(25)22(11-16(24)19-10-15-6-5-7-26-15)18(20-14)23-13(3)8-12(2)21-23/h5-9H,4,10-11H2,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSCSWQSZLERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide , with CAS Number 1013834-77-9 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 355.4 g/mol
IUPAC Name: 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide
The biological activity of this compound is primarily attributed to the pyrazole and pyrimidine moieties, which are known for their diverse pharmacological effects. Pyrazole derivatives have been reported to exhibit a range of activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties . The furan group may also contribute to the compound's bioactivity through interactions with various biological targets.
1. Anti-Cancer Activity
Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest .
2. Anti-inflammatory Effects
The compound has potential anti-inflammatory properties, which are significant for treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that pyrazole derivatives can reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 .
3. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been evaluated against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of compounds related to 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide:
Q & A
Q. What are the critical considerations for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, including coupling pyrazole and pyrimidine moieties, followed by acetamide functionalization. Key factors include:
- Temperature control : Optimal reaction temperatures (e.g., 80–100°C for pyrazole-pyrimidine coupling) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Purification methods : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Q. How can structural characterization be reliably performed for this compound?
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous structural features (if crystallizable) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with the compound’s structural motifs (pyrazole, pyrimidine):
- Enzyme inhibition : Kinase or protease assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., NCI-H460) .
- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar analogs be resolved?
Contradictions often arise from structural variations (e.g., substituent electronegativity, steric effects). Strategies include:
- SAR studies : Systematically modify substituents (e.g., ethyl vs. propyl groups on the pyrimidine ring) and compare activity trends .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity differences .
- Metabolic stability assays : Assess if conflicting results stem from differential pharmacokinetics (e.g., CYP450 metabolism) .
Q. What methodologies optimize the compound’s pharmacokinetic profile?
- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce lipophilicity and improve solubility .
- Prodrug design : Mask polar groups (e.g., acetamide) with cleavable esters for enhanced bioavailability .
- Plasma protein binding assays : Use equilibrium dialysis to evaluate unbound fraction and dosing requirements .
Q. How can reaction mechanisms for key synthetic steps be experimentally validated?
- Isotopic labeling : Track in carbonyl groups during pyrimidine ring formation .
- Kinetic studies : Monitor intermediate formation via HPLC or in situ IR spectroscopy .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .
Methodological Notes
- Contradictory Data Analysis : Use meta-analysis frameworks to harmonize datasets from disparate studies (e.g., fixed-effects models) .
- Advanced Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) for chiral separation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
